molecular formula C12H8FN3 B3000566 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1036762-04-5

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B3000566
CAS-Nummer: 1036762-04-5
Molekulargewicht: 213.215
InChI-Schlüssel: QATNPTKCVXWGFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8FN3 and its molecular weight is 213.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their bioactive properties. The presence of the fluorophenyl group enhances its pharmacological profile, potentially improving binding affinity to biological targets. Recent studies have focused on synthesizing derivatives of this compound through various methods, including microwave-assisted synthesis and copper-catalyzed reactions, which yield high purity and diversity in compounds .

Biological Activity Overview

Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound and its derivatives. Notably, compounds derived from this scaffold have demonstrated selective cytotoxicity against various cancer cell lines:

  • In vitro Studies : A library of synthesized pyrazolo[1,5-a]pyrimidine derivatives was screened against MDA-MB-231 (breast cancer) cells using the MTT assay. Results indicated that certain derivatives exhibited significant growth inhibition, with some achieving over 40% growth inhibition across multiple cancer cell lines .
  • Mechanism of Action : The mechanism involves inhibition of key signaling pathways associated with cancer proliferation. For instance, compounds have been identified as potent inhibitors of TrkA (tropomyosin receptor kinase A), which is crucial for tumor growth in solid tumors .

Data Table: Anticancer Activity Summary

Compound IDCell LineGrowth Inhibition (%)IC50 (µM)Mechanism
6nMDA-MB-23143.911.70CDK2/TRKA inhibition
6sRFX 39384.1711.70CDK2/TRKA inhibition
6tRFX 39366.0219.92CDK2/TRKA inhibition
17AML Cell Lines>900.4FLT3-ITD inhibition
19AML Cell Lines>900.3FLT3-ITD inhibition

Enzymatic Inhibition

In addition to anticancer activity, derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as selective inhibitors of various enzymes:

  • Trk Inhibition : Some compounds exhibit IC50 values as low as 1.7 nM against TrkA, indicating strong potential for targeted cancer therapies .
  • FLT3 Inhibition : Specific derivatives have been identified as potent FLT3 inhibitors, crucial for treating acute myeloid leukemia (AML). Compounds such as IDs 17 and 19 showed remarkable potency against FLT3-ITD mutations associated with poor prognosis in AML patients .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study evaluated a series of pyrazolo[1,5-a]pyrimidines against breast cancer cell lines, revealing significant cytotoxic effects and suggesting potential for development into therapeutic agents.
  • Acute Myeloid Leukemia : Research focusing on FLT3 inhibitors demonstrated that certain pyrazolo[1,5-a]pyrimidines could overcome resistance mechanisms in AML treatments, showcasing their clinical relevance.

Eigenschaften

IUPAC Name

6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNPTKCVXWGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.